

minimizing off-target effects of 5-Morpholino-1H-pyrazol-3-amine

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Compound of Interest

Compound Name: 5-Morpholino-1H-pyrazol-3-amine

Cat. No.: B1277854

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Disclaimer: Information regarding the specific biological targets and off-target profile of **5-Morpholino-1H-pyrazol-3-amine** is not extensively available in public literature. This guide provides general strategies and best practices for researchers working with novel pyrazole-amine based compounds, which are frequently developed as kinase inhibitors, to characterize and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-targets and off-targets for a pyrazole-amine scaffold?

A: The pyrazole ring is a common scaffold in many kinase inhibitors designed to be ATP-competitive.[1] Therefore, the primary targets are likely to be protein kinases. Off-target effects often arise from the inhibitor binding to the highly conserved ATP-binding pocket of other kinases.[2] For example, a pyrazole-amine derivative was identified as a potent inhibitor of Receptor-interacting protein kinase 1 (RIPK1)[3], while other similar structures have shown activity against a range of kinases including GSK-3beta and Aurora kinase C.[4] Off-target liabilities may include kinases with similar ATP-binding site features. It is crucial to experimentally determine the selectivity profile.

Q2: How can I experimentally determine the selectivity profile of my compound?

A: The most effective method is to perform a comprehensive kinase selectivity panel screening. This involves testing your compound against a large number of purified kinases (e.g., a panel of over 400 kinases) at a fixed concentration (e.g., 1 μ M) to identify initial "hits." Subsequently, dose-response curves should be generated for these hits to determine IC₅₀ values. This approach provides a broad view of your compound's selectivity across the human kinome.[\[5\]](#)[\[6\]](#)

Q3: My compound is potent in a biochemical assay but shows weaker or different effects in cells. What could be the cause?

A: This discrepancy can arise from several factors:

- **Poor Cell Permeability:** The compound may not efficiently cross the cell membrane to reach its intracellular target.
- **Cellular ATP Competition:** The high concentration of ATP in cells (1-5 mM) can outcompete ATP-competitive inhibitors, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.[\[7\]](#)
- **Drug Efflux:** The compound may be actively transported out of the cell by efflux pumps.
- **Off-Target Effects:** The observed cellular phenotype might be a result of the compound engaging unintended targets that are not present in the biochemical assay.[\[8\]](#)[\[9\]](#)

Q4: What is the best way to confirm that my compound binds to its intended target inside a living cell?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment. This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with your compound, heating the cell lysate to different temperatures, and then quantifying the amount of soluble protein, you can determine if your compound increased the melting temperature of your target protein, confirming direct binding.

Q5: What experimental controls should I use to validate that a phenotype is due to on-target inhibition and not an off-target effect?

A: To ensure the observed biological effect is due to the intended target, a multi-faceted approach is recommended:

- **Use a Structurally Unrelated Inhibitor:** Employ a second, well-characterized inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.
- **Use an Inactive Analog:** Synthesize a close structural analog of your compound that is inactive against the primary target. This "negative control" should not produce the desired phenotype.
- **Genetic Validation:** Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. The resulting phenotype should mimic the effect of your inhibitor.
[10] This is considered the gold standard for target validation.

Troubleshooting Guide: Unexpected Results

Problem	Potential Cause	Recommended Troubleshooting Steps
High Cytotoxicity at Low Concentrations	The compound may be inhibiting essential "housekeeping" kinases or other proteins vital for cell survival. [11]	1. Perform a broad kinase selectivity screen to identify potent off-targets. 2. Conduct counter-screening against cell lines known to be sensitive to the inhibition of specific anti-proliferative targets. 3. Assess mitochondrial toxicity and apoptosis markers.
Paradoxical Pathway Activation	In some cases, inhibiting a kinase can lead to the activation of a feedback loop, resulting in the paradoxical activation of a downstream component. This can be an on-target or off-target effect. [12]	1. Perform a time-course experiment to analyze the phosphorylation status of key pathway components upstream and downstream of the target. 2. Use a systems biology approach (e.g., phosphoproteomics) to get a global view of signaling changes.
Inconsistent Results Across Different Cell Lines	The expression level of the primary target, off-targets, or compensatory pathways can vary significantly between cell lines.	1. Quantify the protein expression level of your primary target in each cell line via Western Blot or qPCR. 2. Profile the genetic background of the cell lines for mutations that might confer resistance or sensitivity. [7]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for determining the IC₅₀ value of a compound against a panel of kinases using a radiometric assay.

- Preparation: Prepare a stock solution of **5-Morpholino-1H-pyrazol-3-amine** (e.g., 10 mM in 100% DMSO). Serially dilute the compound to create a range of concentrations for testing.
- Reaction Mixture: In a 96-well plate, combine the following for each kinase to be tested:
 - Kinase buffer solution.
 - The specific protein or peptide substrate for the kinase.
 - The required cofactors (e.g., MgCl₂, MnCl₂).
 - The purified kinase enzyme.
- Inhibitor Addition: Add the serially diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
- Initiate Reaction: Start the phosphorylation reaction by adding ATP mix containing [γ -³³P]-ATP. The concentration of unlabeled ATP should ideally be close to the K_m value for each specific kinase.^[5]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
- Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
- Washing: Wash the filter membrane multiple times to remove unincorporated [γ -³³P]-ATP.
- Quantification: Measure the radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a workflow to confirm target engagement in intact cells.

- **Cell Culture and Treatment:** Culture cells to ~80% confluency. Treat the cells with the desired concentration of **5-Morpholino-1H-pyrazol-3-amine** or a vehicle control (DMSO) and incubate under normal culture conditions for a set period (e.g., 1 hour).
- **Harvesting:** Harvest the cells, wash with PBS, and resuspend in a buffer.
- **Heating Step:** Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- **Cell Lysis:** Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- **Separation:** Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- **Protein Quantification:** Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blot analysis.
- **Data Analysis:** For each temperature point, quantify the band intensity of the target protein. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

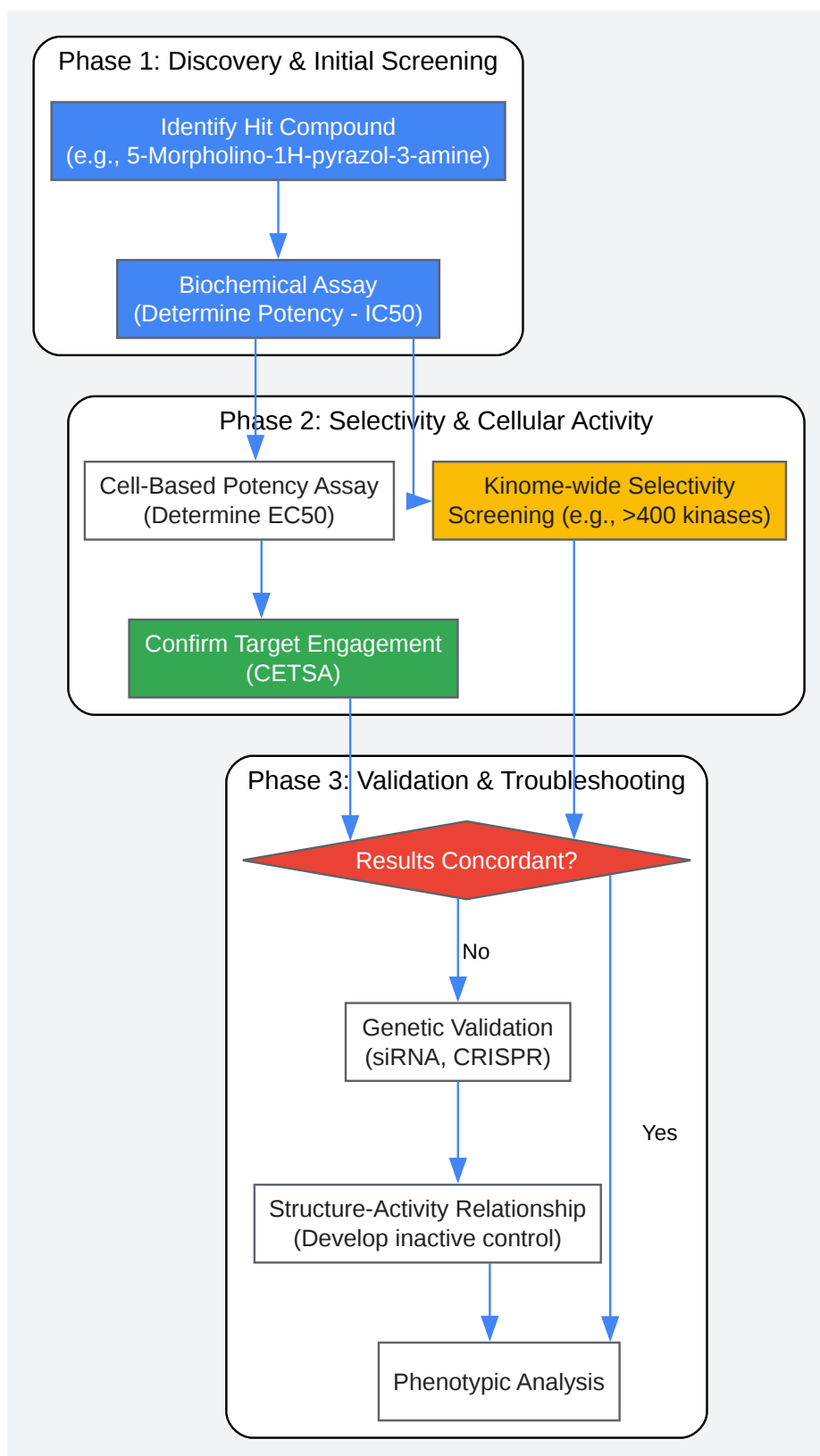
Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile for Compound "X" (A Pyrazole-Amine Analog)

Kinase Target	IC50 (nM)	Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase A	15	1
Off-Target Kinase B	450	30
Off-Target Kinase C	1,200	80
Off-Target Kinase D	>10,000	>667
Off-Target Kinase E	850	57

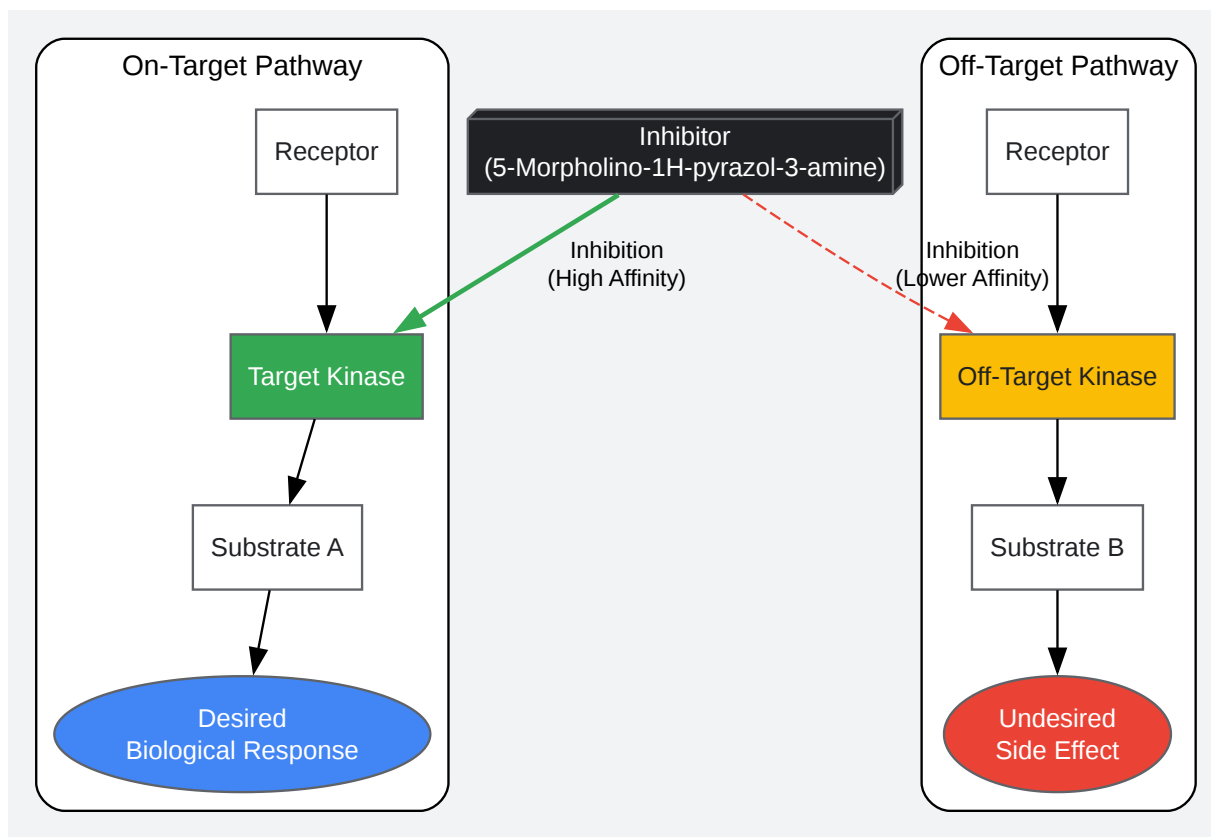
This table illustrates how selectivity data is presented. A higher selectivity ratio indicates greater selectivity for the primary target.

Visualizations



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Caption: Workflow for characterizing a novel inhibitor and deconvoluting off-target effects.



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